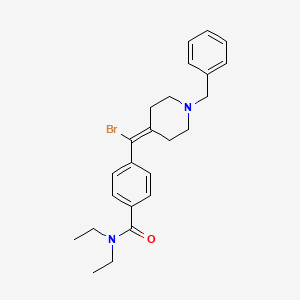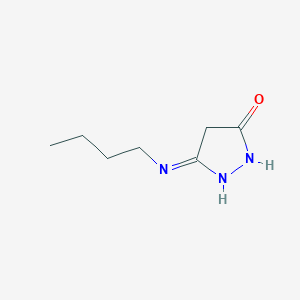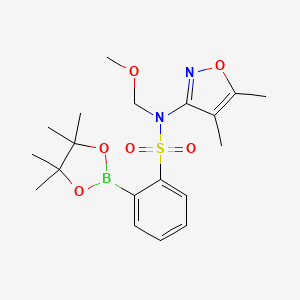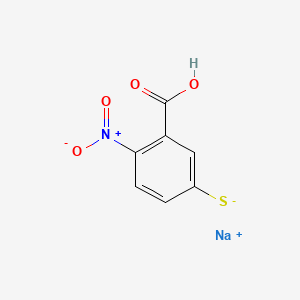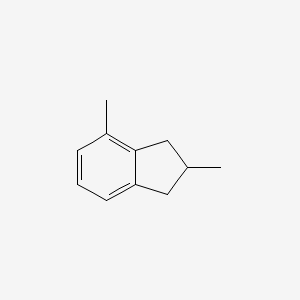
1H-Indene, 2,3-dihydrodimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C11H14. It is a derivative of indene, characterized by the presence of two methyl groups at the 2 and 4 positions of the indene ring. This compound is a colorless liquid at room temperature and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-2,3-dihydro-1H-indene typically involves the hydrogenation of indene derivatives. One common method involves the hydrogenation of 4,7-dimethylindene using a suitable catalyst under controlled conditions . Another approach is the reaction of o-xylene with ethylene, followed by hydrogenation and dehydrogenation steps to yield the desired product .
Industrial Production Methods
Industrial production of 2,4-dimethyl-2,3-dihydro-1H-indene often employs catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing catalysts such as palladium or platinum on carbon supports. The reaction conditions, including temperature and pressure, are carefully controlled to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indenes, ketones, alcohols, and fully hydrogenated derivatives.
Scientific Research Applications
2,4-Dimethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-dimethyl-2,3-dihydro-1H-indene and its derivatives involves interactions with various molecular targets and pathways. These interactions can include binding to specific receptors, inhibition of enzymes, and modulation of signaling pathways. The exact mechanism depends on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Indane (2,3-dihydro-1H-indene): A parent compound without the methyl substitutions.
4,7-Dimethylindane: Similar structure but with methyl groups at different positions.
1,1-Dimethylindane: Another derivative with methyl groups at the 1 position .
Uniqueness
2,4-Dimethyl-2,3-dihydro-1H-indene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other indene derivatives may not be suitable.
Properties
CAS No. |
53563-67-0 |
|---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2,4-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-6-10-5-3-4-9(2)11(10)7-8/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
GBDOKROGRPXCLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC(=C2C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


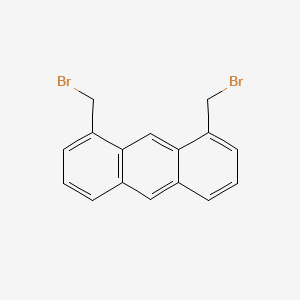
![tert-Butyl 3-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]propylcarbamate](/img/structure/B13940977.png)
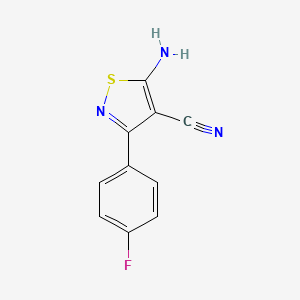
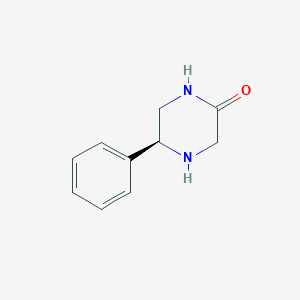

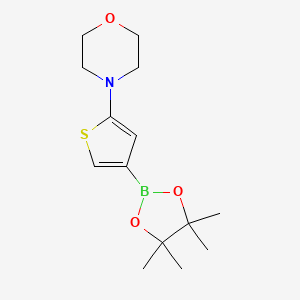
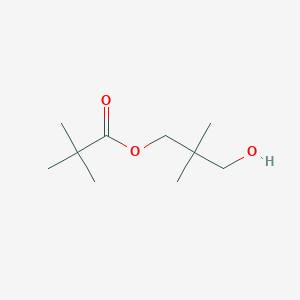
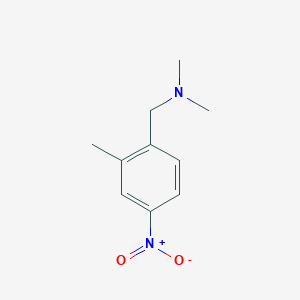
![3-Methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B13941012.png)
